What are the physicochemical properties of Z-Ala-Gly-OH
What are the physicochemical properties of Z-Ala-Gly-OH
An In-Depth Technical Guide to the Physicochemical Properties of N-α-Carbobenzyloxy-L-alanyl-glycine (Z-Ala-Gly-OH)
Introduction
N-α-Carbobenzyloxy-L-alanyl-glycine, commonly abbreviated as Z-Ala-Gly-OH, is a protected dipeptide of significant interest in the fields of peptide chemistry, biochemistry, and pharmaceutical development.[1] Comprising L-alanine and glycine, with the N-terminus of alanine protected by a carboxybenzyl (Z) group, this molecule serves as a crucial building block in the synthesis of more complex peptide structures.[1] Its physicochemical properties, including solubility, stability, and acid-base characteristics, are paramount as they directly influence its reactivity in synthetic protocols, its formulation into stable products, and its behavior in biological systems.[1]
This technical guide provides a comprehensive analysis of the core physicochemical properties of Z-Ala-Gly-OH. Moving beyond a simple data sheet, this document elucidates the causality behind experimental methodologies, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity. Z-Ala-Gly-OH is a well-defined molecule with the following key identifiers.
| Identifier | Value | Source |
| Chemical Name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-glycine | [1] |
| Synonyms | Z-L-alanyl-L-glycine, Z-Ala-Gly-OH | [1] |
| CAS Number | 3235-17-4 | [1][2] |
| Molecular Formula | C₁₃H₁₆N₂O₅ | [1][3] |
| Molecular Weight | 280.28 g/mol | [1][3] |
| Appearance | White powder or solid | [1] |
Chemical Structure:
The structure consists of an L-alanine residue whose amino group is protected by the carboxybenzyl (Z) group, linked via a peptide bond to a glycine residue, which terminates with a free carboxylic acid.
Caption: 2D Structure of Z-Ala-Gly-OH.
Core Physicochemical Properties: A Quantitative Overview
A summary of the primary physicochemical properties is presented below. It is critical to note that while some properties are fixed (e.g., molecular weight), others like melting point and solubility are experimentally determined and can be influenced by purity and ambient conditions.
| Property | Value / Observation | Rationale & Significance |
| Melting Point | 133-135 °C (for the related DL-form)[] | A sharp melting point range is a key indicator of purity. Peptides can decompose upon heating, necessitating specialized techniques for accurate measurement.[5] |
| Solubility | Enhanced solubility noted[1] (See Protocol 5.1) | Crucial for reaction conditions, formulation, and biological assays. As an acidic peptide, solubility is pH-dependent. |
| pKa | Predicted ~3.70 (based on related Z-Gly-Pro-Ala-OH)[6] | Governs the ionization state of the C-terminal carboxyl group, impacting solubility, charge, and interaction with other molecules. Determined experimentally via titration.[7] |
| Appearance | White crystalline powder | [1] |
Melting Point Analysis
The melting point is a fundamental thermal property. However, for peptides, conventional slow heating methods can induce thermal decomposition before melting occurs, leading to unreliable data.[5] While the melting point for the related racemate Z-DL-Ala-Gly-OH is reported as 133-135 °C, the value for the pure L-enantiomer should be determined experimentally.[]
Expert Insight: For thermally sensitive molecules like peptides, Fast Scanning Calorimetry (FSC) is a superior technique to conventional Differential Scanning Calorimetry (DSC).[5] FSC utilizes ultra-high heating rates, which can kinetically bypass decomposition processes, allowing for the observation of a true melting transition.[5] This provides universally valid data crucial for accurate solubility predictions.[5]
Solubility Profile
While Z-Ala-Gly-OH is noted for its stability and enhanced solubility, a quantitative and systematic approach is necessary for its practical application.[1] The solubility of a peptide is governed by its amino acid composition, specifically the balance of charged and hydrophobic residues.[8]
Systematic Analysis:
-
Charge Calculation: We assign a charge to each ionizable group at a neutral pH of ~7.
-
N-terminal -NH₂: Protected by the Z-group (charge = 0).
-
Acidic Residues (Asp, Glu): 0.
-
Basic Residues (Lys, Arg, His): 0.
-
C-terminal -COOH: Deprotonated at pH 7 (charge = -1).
-
Overall Charge: -1.
-
-
Classification: With a net negative charge, Z-Ala-Gly-OH is classified as an acidic peptide . This classification dictates the solubilization strategy. Acidic peptides are typically most soluble in basic solutions where the carboxylic acid group is fully ionized.[9]
A detailed, stepwise protocol for determining its solubility in various solvents is provided in Section 5.1.
Acid-Base Properties (pKa)
The pKa value is the negative logarithm of the acid dissociation constant and quantitatively describes the strength of an acid. For Z-Ala-Gly-OH, the primary titratable functional group is the C-terminal carboxylic acid. Its pKa value is critical for:
-
Formulation: Predicting solubility and stability at different pH values.
-
Chromatography: Optimizing separation conditions in reverse-phase HPLC.
-
Biological Activity: Determining the charge state of the molecule under physiological conditions (pH ~7.4).
While a predicted pKa for a similar, larger peptide is around 3.70, this value must be confirmed experimentally for Z-Ala-Gly-OH, as the local chemical environment influences ionization.[6][7] The standard and most reliable method for pKa determination is through potentiometric titration, a protocol for which is detailed in Section 5.2.[10]
Spectroscopic & Spectrometric Characterization Workflow
A combination of spectroscopic techniques is required for unambiguous structural confirmation and purity assessment. Each technique provides a unique piece of the structural puzzle.
Caption: Integrated workflow for the structural characterization of Z-Ala-Gly-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise covalent structure of an organic molecule in solution.
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. Expected signals would include:
-
Aromatic protons from the benzyl group (~7.3 ppm).
-
Benzylic protons (-CH₂-) of the Z-group (~5.1 ppm).
-
Alpha-protons of Alanine and Glycine.
-
Methyl protons (-CH₃) of Alanine (~1.4 ppm).
-
Amide protons (-NH-).
-
-
¹³C NMR: Shows signals for each unique carbon atom in the molecule. Key expected signals include:
-
Carbonyl carbons (amide and carboxylic acid) in the range of 170-180 ppm.
-
Aromatic carbons from the Z-group (~127-136 ppm).
-
Aliphatic carbons from the Ala and Gly residues.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[11] For Z-Ala-Gly-OH, the IR spectrum would be expected to show strong absorption bands corresponding to:
-
O-H Stretch: A broad band around 3300-2500 cm⁻¹ from the carboxylic acid.
-
N-H Stretch: A moderate band around 3300 cm⁻¹ from the amide group.
-
C-H Stretch (Aromatic/Aliphatic): Bands just above and below 3000 cm⁻¹.
-
C=O Stretch: Two distinct, strong bands around 1760 cm⁻¹ (urethane carbonyl), 1720 cm⁻¹ (acid carbonyl), and 1650 cm⁻¹ (amide I band).[11]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and can offer structural information through analysis of its fragmentation patterns.[11]
-
Molecular Ion Peak (M+H)⁺: In electrospray ionization (ESI) mode, the primary observation would be the protonated molecule at m/z 281.29, confirming the molecular weight of 280.28 Da.
-
Fragmentation: The molecule would fragment at predictable locations, primarily at the amide bond, to yield ions that can further confirm the sequence and structure.
Stability and Storage
Proper handling and storage are essential to maintain the integrity of Z-Ala-Gly-OH.
-
Recommended Storage: The compound should be stored in a cool, dry place, with a recommended temperature of 0 - 8 °C.[1] For long-term storage, -20 °C is preferable.
-
Potential Degradation: The primary routes of chemical degradation are hydrolysis of the peptide bond or the urethane linkage of the Z-group, particularly under strongly acidic or basic conditions.
-
Stability Assessment: The stability of Z-Ala-Gly-OH in a given solvent or formulation can be assessed using High-Performance Liquid Chromatography (HPLC). A stability-indicating method would involve monitoring the peak area of the parent compound over time while quantifying the appearance of any degradation products.
Experimental Methodologies
This section provides actionable, step-by-step protocols for determining the key physicochemical properties discussed.
Protocol 5.1: Determination of Aqueous and Organic Solubility
This protocol uses a systematic approach to determine the solubility of Z-Ala-Gly-OH.
Caption: Systematic workflow for peptide solubility testing.
Methodology:
-
Preparation: Allow the vial of Z-Ala-Gly-OH to equilibrate to room temperature before opening.[9] Weigh a small, accurate amount (e.g., 1.0 mg) into a microcentrifuge tube.
-
Aqueous Test: Add sterile, deionized water to achieve a high target concentration (e.g., 100 µL for 10 mg/mL). Vortex thoroughly. If undissolved particles remain, sonicate the sample for 10-15 seconds.[9]
-
pH Modification (for Acidic Peptides): If the peptide is not soluble in water, add a weak base such as 10% ammonium hydroxide (NH₄OH) dropwise while vortexing.[9][12] This will deprotonate the carboxylic acid and increase solubility.
-
Organic Solvent Test: If the peptide remains insoluble, test a new sample with a polar aprotic organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8] These solvents are effective at disrupting intermolecular hydrogen bonds.
-
Quantification: Once a clear solution is obtained, calculate the solubility in mg/mL or mmol/L. For gravimetric methods, a saturated solution is prepared, equilibrated, centrifuged, and a known volume of the supernatant is evaporated to dryness and weighed.[5]
Protocol 5.2: Determination of pKa by Potentiometric Titration
This method generates a titration curve from which the pKa can be derived.[10]
Materials:
-
Calibrated pH meter and electrode.
-
Stir plate and stir bar.
-
Burette containing a standardized solution of 0.1 M NaOH.
-
Beaker with a known concentration of Z-Ala-Gly-OH dissolved in deionized water.
Methodology:
-
Dissolution: Dissolve a precisely weighed amount of Z-Ala-Gly-OH in a known volume of CO₂-free deionized water.
-
Titration: Place the beaker on the stir plate, immerse the pH electrode, and begin gentle stirring. Record the initial pH.
-
Data Collection: Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the added volume of NaOH and the corresponding pH.[10]
-
Endpoint: Continue the titration well past the expected equivalence point (the region of sharpest pH change).
-
Analysis: Plot the recorded pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point (the midpoint of the buffer region on the curve).[13] At this point, the concentrations of the protonated acid (-COOH) and deprotonated conjugate base (-COO⁻) are equal.
Conclusion
Z-Ala-Gly-OH is a foundational dipeptide building block whose utility is fundamentally linked to its physicochemical properties. A thorough understanding and experimental validation of its melting point, solubility profile, pKa, and spectroscopic signatures are not merely academic exercises; they are prerequisites for successful application in peptide synthesis, drug formulation, and biochemical research. The integrated analytical workflow and detailed protocols provided in this guide offer a robust framework for researchers to fully characterize Z-Ala-Gly-OH, ensuring data integrity and reproducibility in their scientific endeavors.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Z-ALA-GLY-OH | 3235-17-4 [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 5. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5891-41-8 CAS MSDS (Z-GLY-PRO-ALA-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. scribd.com [scribd.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. biobasic.com [biobasic.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
